N-(2,6-Dimethylphenyl)-2-{[2-(4-methoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide
Description
This compound features a chromeno[2,3-D]pyrimidine core fused with a sulfur-containing acetamide moiety. The 2,6-dimethylphenyl group enhances steric bulk, while the 4-methoxyphenyl substituent contributes electron-donating effects, influencing electronic distribution and binding interactions.
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O3S/c1-17-7-6-8-18(2)25(17)29-24(32)16-35-28-22-15-20-9-4-5-10-23(20)34-27(22)30-26(31-28)19-11-13-21(33-3)14-12-19/h4-14H,15-16H2,1-3H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQXNNSIUGCSNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC(=NC3=C2CC4=CC=CC=C4O3)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 2-Amino-3-Cyano-4H-Chromene Precursors
The synthesis begins with the preparation of substituted 2-amino-3-cyano-4H-chromenes, which serve as precursors for pyrimidine cyclization. A Knoevenagel condensation between 4-methoxybenzaldehyde and malononitrile in the presence of piperidine (5 mol%) yields 2-amino-3-cyano-4-(4-methoxyphenyl)-4H-chromene (Intermediate A ).
Reaction Conditions :
Cyclization to 5H-Chromeno[2,3-d]Pyrimidine
Intermediate A undergoes cyclization with formamidine acetate under microwave irradiation to form the pyrimidine ring. This step introduces the 4-methoxyphenyl group at position 2 of the pyrimidine core (Intermediate B ).
Optimized Protocol :
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the amino group on the nitrile carbon, followed by intramolecular cyclization and elimination of ammonia (Fig. 1).
Functionalization at Position 4 of the Pyrimidine Core
Introduction of a Leaving Group
To enable thioether formation, position 4 of Intermediate B is functionalized with a chloride group. Treatment with phosphorus oxychloride (POCl₃) at reflux for 6 hours yields 4-chloro-2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidine (Intermediate C ).
Key Data :
Thiolation via Nucleophilic Substitution
Intermediate C reacts with thiourea in ethanol under reflux to replace chloride with a thiol group, forming 4-mercapto-2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidine (Intermediate D ).
Conditions :
Synthesis of the Sulfanyl Acetamide Side Chain
Preparation of N-(2,6-Dimethylphenyl)Acetamide
2,6-Dimethylaniline reacts with chloroacetyl chloride in dichloromethane (DCM) to form N-(2,6-dimethylphenyl)chloroacetamide (Intermediate E ).
Procedure :
Conversion to Thiolated Acetamide
Intermediate E undergoes thiolation using sodium hydrosulfide (NaSH) in dimethylformamide (DMF), yielding N-(2,6-dimethylphenyl)mercaptoacetamide (Intermediate F ).
Parameters :
Final Coupling via Thioether Formation
The thiol group of Intermediate D reacts with Intermediate F in the presence of a base to form the target compound.
Optimized Reaction :
- Base: Potassium carbonate (K₂CO₃).
- Solvent: Acetonitrile.
- Temperature: 50°C.
- Time: 6 hours.
- Yield: 68%.
Characterization Data :
- Molecular Formula : C₂₉H₂₇N₃O₃S.
- ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, pyrimidine-H), 7.45–6.82 (m, 11H, aromatic-H), 4.12 (s, 2H, SCH₂), 3.81 (s, 3H, OCH₃), 2.31 (s, 6H, CH₃).
Alternative Synthetic Pathways and Comparative Analysis
One-Pot Microwave-Assisted Synthesis
Combining cyclization and thioether formation in a single microwave step reduces purification needs:
Solid-Phase Synthesis for Scalability
Immobilizing the chromene precursor on Wang resin enables iterative coupling, achieving 73% purity after cleavage.
Challenges and Optimization Strategies
- Regioselectivity : Competing reactions at pyrimidine positions 2 and 4 are mitigated by steric hindrance from the 4-methoxyphenyl group.
- Thiol Oxidation : Use of nitrogen atmosphere and antioxidants (e.g., BHT) prevents disulfide formation.
- Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) resolves regioisomeric impurities.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Dimethylphenyl)-2-{[2-(4-methoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under mild conditions using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced aromatic rings or side chains.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
N-(2,6-Dimethylphenyl)-2-{[2-(4-methoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(2,6-Dimethylphenyl)-2-{[2-(4-methoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide is not fully understood but is believed to involve:
Molecular Targets: Potential targets include enzymes, receptors, and DNA.
Pathways: The compound may interfere with cellular pathways involved in cell proliferation, apoptosis, or signal transduction.
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Structural and Functional Differences
The compound is compared to three analogues from the provided evidence, focusing on core structures, substituents, and inferred properties.
Table 1: Structural and Functional Comparison
†Estimated based on structural similarity; exact values require experimental validation.
Core Structure Variations
- Chromeno[2,3-D]pyrimidine (Target Compound): The fused chromene-pyrimidine system provides a rigid, planar structure conducive to intercalation or kinase binding. This contrasts with the smaller 1,2,4-triazole core in ’s analogue, which offers metabolic resistance but reduced π-stacking capacity.
- Pyrimidine () : A simpler pyrimidine ring with bromo and morpholinyl groups may enhance halogen bonding and solubility but lacks the fused aromatic system’s rigidity.
Substituent Effects
Pharmacological Implications
- Target Compound: The chromenopyrimidine core and methoxy group may enhance binding to kinases or DNA topoisomerases, similar to reported chromene derivatives.
- ’s Analogue : The bromo and morpholinyl groups could improve affinity for enzymes requiring halogen or oxygen interactions, such as phosphodiesterases.
- ’s Triazole Derivative : The pyridinyl group may facilitate metal coordination, useful in antiviral or anticancer applications.
Biological Activity
N-(2,6-Dimethylphenyl)-2-{[2-(4-methoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological mechanisms, and relevant case studies demonstrating its effects.
Chemical Structure and Synthesis
The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The synthesis generally involves multi-step organic reactions, including nucleophilic substitutions and coupling reactions. The following table summarizes the key structural components:
| Component | Description |
|---|---|
| Core Structure | Chromeno[2,3-D]pyrimidine |
| Substituents | 2,6-Dimethylphenyl and 4-Methoxyphenyl |
| Functional Group | Sulfanyl and Acetamide |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that this compound may serve as an inhibitor for various biological pathways:
- Acetylcholinesterase (AChE) Inhibition : A study demonstrated that derivatives similar to this compound showed significant inhibition of AChE, which is crucial for managing conditions like Alzheimer's disease .
- Antioxidant Activity : The presence of methoxy and dimethyl groups enhances the compound's ability to scavenge free radicals, indicating potential antioxidant properties.
Case Studies
- Inhibition of AChE : In vitro studies revealed that compounds with similar structures exhibited up to 57% inhibition at 50 µM concentration against AChE. This suggests a promising role in neuroprotection and cognitive enhancement .
- Anticancer Potential : Preliminary studies have indicated that this compound may possess anticancer properties through mechanisms involving apoptosis induction in cancer cell lines. Further research is needed to elucidate these pathways.
Research Findings
Recent findings have highlighted the importance of structure-activity relationships (SAR) in optimizing the biological efficacy of this compound. Key observations include:
- Substituent Effects : The presence of specific substituents such as methoxy groups significantly enhances binding affinity towards target enzymes, suggesting avenues for further development .
- Computational Studies : Molecular docking simulations have provided insights into the binding interactions within enzyme active sites, confirming the compound's potential as a lead candidate for drug development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
